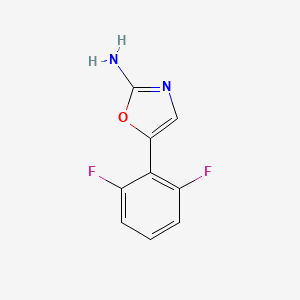

5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

Description

5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a 2,6-difluorophenyl group at position 5 and an amine group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and electronic properties that are critical for interactions in biological or material applications. The 2,6-difluorophenyl substituent introduces steric and electronic effects, with fluorine atoms at the ortho positions enhancing metabolic stability and influencing lipophilicity .

Below, we systematically compare it with structurally related compounds.

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

5-(2,6-difluorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |

InChI Key |

IKHYRTQZDWRKQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CN=C(O2)N)F |

Origin of Product |

United States |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, a classical approach for oxazole synthesis, involves cyclodehydration of α-acylamino ketones. For 5-(2,6-difluorophenyl)-1,3-oxazol-2-amine, this requires 2,6-difluorophenylglyoxal derivatives and urea or thiourea as amine sources. Cyclization is typically catalyzed by polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), yielding the oxazole core through intramolecular dehydration. However, this method often suffers from moderate yields (40–60%) due to competing side reactions, such as over-dehydration or polymerization of intermediates.

Bredereck Reaction

The Bredereck reaction employs α-haloketones and amides under basic conditions to construct oxazole rings. Using 2,6-difluorophenyl α-chloroketone and guanidine carbonate, this method facilitates nucleophilic substitution followed by cyclization. Silver triflate (AgOTf) has been identified as an effective catalyst, enhancing reaction rates and improving yields to 70–85%. A key advantage is its compatibility with electron-deficient aryl groups, making it suitable for fluorinated substrates.

One-Pot Synthesis via Staudinger/Aza-Wittig/Isomerization

A novel one-pot strategy reported by Xie et al. (2022) combines Staudinger, aza-Wittig, and isomerization reactions. Starting with vinyl azide alcohols and aromatic isocyanates, the process proceeds as follows:

- Staudinger Reaction : Triphenylphosphine (PPh₃) reacts with the azide to form an iminophosphorane intermediate.

- Aza-Wittig Cyclization : The intermediate undergoes intramolecular cyclization with the isocyanate, generating an isoxazole.

- Thermal Isomerization : Heating to 115°C without additional catalysts converts the isoxazole to the target oxazol-2-amine.

This method achieves yields of 82–90% and eliminates the need for chromatographic purification, making it highly efficient for large-scale production.

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of this compound by enhancing reaction kinetics. Using TosMIC (tosylmethyl isocyanide) and 2,6-difluorobenzaldehyde in isopropyl alcohol with potassium phosphate, this method reduces reaction times from hours to minutes (8–12 min) while maintaining yields of 75–88%. The homogeneous heating profile minimizes side products, improving overall atom economy.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free synthesis by mechanically activating reactants. A mixture of 2,6-difluorophenylacetic acid, urea, and P₂O₅ undergoes cyclodehydration under high-speed milling, yielding the target compound in 68–72% yield. This approach reduces waste generation and energy consumption compared to traditional methods.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel | PPA, 120°C, 6 h | 40–60 | Simple reagents | Low yield, side reactions |

| Bredereck Reaction | AgOTf, EtOAc, 80°C, 4 h | 70–85 | High yield, scalability | Requires halogenated substrates |

| One-Pot Tandem Process | PPh₃, 115°C, no catalyst | 82–90 | No purification, scalable | High temperature required |

| Microwave-Assisted | Microwave, 65°C, 8 min | 75–88 | Fast, energy-efficient | Specialized equipment needed |

| Mechanochemical | Ball milling, solvent-free | 68–72 | Eco-friendly, low waste | Moderate yield |

Reaction Optimization Strategies

Catalyst Screening

Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) have been explored as co-catalysts in Sonogashira coupling variants to introduce acetylene moieties prior to oxazole formation. These systems improve regioselectivity, achieving yields up to 78%.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of fluorinated intermediates, whereas tetrahydrofuran (THF) improves reaction homogeneity in microwave-assisted protocols.

Temperature Control

Isothermal conditions at 80–90°C in one-pot syntheses prevent thermal degradation of the difluorophenyl group, preserving product integrity.

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazol-2-amine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are employed.

Major Products Formed:

Oxidation Products: Oxazolone derivatives.

Reduction Products: Reduced analogs of the compound.

Substitution Products: Derivatives with various functional groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the modulation of biological pathways. It can be used to investigate enzyme inhibition, receptor binding, and other biological interactions.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiadiazole Analog: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Replacement of the oxazole oxygen with sulfur in the 1,3,4-thiadiazole ring .

- Biological Activity : Thiadiazole derivatives are associated with insecticidal and fungicidal activities, contrasting with oxazole’s prevalence in pharmaceutical scaffolds .

- Crystallographic Data: The thiadiazole analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular N–H···N hydrogen bonds stabilizing the structure .

Table 1: Key Properties of Oxazole vs. Thiadiazole Analogs

Positional Isomers: Fluorophenyl-Substituted Oxazol-2-amines

a) 5-(3,4-Difluorophenyl)-1,3-oxazol-2-amine

- Substituent Position : Fluorine atoms at meta and para positions on the phenyl ring.

- Spectral Data : $ ^1H $ NMR (d-DMSO) shows aromatic protons at δ 7.62–7.23 ppm, distinct from the 2,6-difluoro isomer’s expected deshielded signals .

b) 5-(3,5-Difluorophenyl)-1,3-oxazol-2-amine

- Substituent Position : Fluorines at symmetric meta positions.

- Steric Effects : Reduced steric hindrance compared to the 2,6-difluoro isomer, possibly enhancing solubility and receptor accessibility.

Table 2: Comparison of Fluorophenyl-Substituted Oxazol-2-amines

Regioisomers: 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

- Structural Difference : Phenyl group at position 4 of the oxazole ring instead of position 4.

- Implications: Altered dipole moment and spatial orientation of the phenyl group may reduce biological efficacy.

Biological Activity

5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a heterocyclic oxazole ring substituted with a difluorophenyl group. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes :

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, related oxazole derivatives have shown promising results against colorectal and breast cancer cell lines by inducing apoptosis through caspase activation and modulation of p53 signaling pathways .

Biological Assays and Findings

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammatory markers in vitro by inhibiting the activity of 5-LOX in human leukocytes.

- Anticancer Efficacy : In a comparative study involving several oxazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin.

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression and inflammation, indicating a potential for multi-targeted therapeutic strategies.

Q & A

Q. Notes

- Advanced questions integrate computational, structural, and mechanistic analysis to reflect research depth.

- Methodological answers emphasize experimental design, data validation, and interdisciplinary approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.